molecular formula C17H27NO2 B10960776 N-(2-methoxy-5-methylphenyl)nonanamide

N-(2-methoxy-5-methylphenyl)nonanamide

Katalognummer: B10960776
Molekulargewicht: 277.4 g/mol
InChI-Schlüssel: GFRWCWOZORMOGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxy-5-methylphenyl)nonanamide is a useful research compound. Its molecular formula is C17H27NO2 and its molecular weight is 277.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-5-methylphenyl)nonanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-5-methylphenyl)nonanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H27NO2

Molekulargewicht

277.4 g/mol

IUPAC-Name

N-(2-methoxy-5-methylphenyl)nonanamide

InChI

InChI=1S/C17H27NO2/c1-4-5-6-7-8-9-10-17(19)18-15-13-14(2)11-12-16(15)20-3/h11-13H,4-10H2,1-3H3,(H,18,19)

InChI-Schlüssel

GFRWCWOZORMOGS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(=O)NC1=C(C=CC(=C1)C)OC

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity and Kinetics of N-(2-methoxy-5-methylphenyl)nonanamide

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the receptor binding affinity and kinetics of N-(2-methoxy-5-methylphenyl)nonanamide. While specific binding data for this compound is not extensively published, its structure suggests a potential interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor.[1][2][3] This document, therefore, presents a series of established and robust methodologies that a researcher can employ to identify its molecular target and quantify its binding characteristics. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for radioligand binding assays and Surface Plasmon Resonance (SPR), two gold-standard techniques in receptor pharmacology.[4][5][6][7] The focus is on not just the procedural steps, but the scientific rationale behind experimental design, ensuring a self-validating system for data generation and interpretation.

Introduction: The Significance of Receptor Binding Characterization

The biological activity of a novel compound like N-(2-methoxy-5-methylphenyl)nonanamide is fundamentally dictated by its interaction with specific protein targets. A quantitative understanding of this interaction is paramount in drug discovery and development for several reasons:

  • Target Identification and Validation: Determining the primary receptor target is the first step in elucidating the mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Binding affinity data is a critical component of SAR, guiding medicinal chemists in the optimization of lead compounds.

  • Prediction of in vivo Efficacy: The affinity (Kd) and kinetics (kon, koff) of a drug-receptor interaction can provide insights into its potential potency and duration of action in vivo.[8]

The structure of N-(2-methoxy-5-methylphenyl)nonanamide, featuring a methoxyphenyl group and a nonanamide side chain, bears resemblance to vanilloid compounds, which are known to interact with the TRPV1 receptor.[9][10] TRPV1 is a non-selective cation channel involved in the detection of noxious stimuli, including heat and capsaicin, the pungent component of chili peppers.[1][2][3] Therefore, this guide will use the TRPV1 receptor as a primary hypothetical target for the purpose of illustrating the experimental workflows.

Theoretical Framework: Understanding Binding Affinity and Kinetics

Before delving into experimental protocols, it is crucial to grasp the fundamental concepts of receptor binding:

  • Binding Affinity (Kd): The equilibrium dissociation constant (Kd) represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

  • Binding Kinetics:

    • Association Rate Constant (kon): This constant describes the rate at which a ligand binds to its receptor.

    • Dissociation Rate Constant (koff): This constant describes the rate at which the ligand-receptor complex dissociates.

    • The relationship between these parameters is defined by the equation: Kd = koff / kon .

Experimental Methodologies for Determining Receptor Binding

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a highly sensitive and robust method for quantifying the interaction of a ligand with its receptor.[4][11] These assays can be conducted in two primary formats: saturation binding to determine the Kd and Bmax (receptor density) of a radioligand, and competition binding to determine the affinity (Ki) of a non-radiolabeled compound (like N-(2-methoxy-5-methylphenyl)nonanamide).

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis prep1 Homogenize tissue or cells expressing TRPV1 prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend membranes prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with fixed concentration of [3H]-RTX prep4->assay1 assay2 Add increasing concentrations of N-(2-methoxy-5-methylphenyl)nonanamide assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 sep1 Rapid filtration through glass fiber filters assay3->sep1 sep2 Wash filters to remove unbound ligand sep1->sep2 sep3 Add scintillation cocktail sep2->sep3 sep4 Measure radioactivity sep3->sep4 ana1 Plot % specific binding vs. log[competitor] sep4->ana1 ana2 Determine IC50 value ana1->ana2 ana3 Calculate Ki using Cheng-Prusoff equation ana2->ana3

Caption: Workflow for a competitive radioligand binding assay.

This protocol is adapted from established methods for studying TRPV1.[5]

Materials:

  • Radioligand: [³H]-Resiniferatoxin ([³H]-RTX), a high-affinity TRPV1 agonist.

  • Membrane Preparation: Membranes from cells or tissues known to express TRPV1 (e.g., dorsal root ganglia or HEK293 cells stably expressing human TRPV1).

  • Test Compound: N-(2-methoxy-5-methylphenyl)nonanamide.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, with 0.2% bovine serum albumin (BSA).

  • Non-specific Binding Control: A high concentration of unlabeled RTX (e.g., 1 µM).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at 1,000 x g to remove nuclei and debris.[12]

    • Centrifuge the supernatant at 40,000 x g to pellet the membranes.[12]

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, [³H]-RTX (at a concentration near its Kd, e.g., 100 pM), and binding buffer.

    • Non-specific Binding: Add membrane preparation, [³H]-RTX, and a saturating concentration of unlabeled RTX.

    • Competition: Add membrane preparation, [³H]-RTX, and varying concentrations of N-(2-methoxy-5-methylphenyl)nonanamide.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.[12][13]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Transfer the filters to scintillation vials and add scintillation cocktail.

    • Measure the radioactivity in a liquid scintillation counter.

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of N-(2-methoxy-5-methylphenyl)nonanamide.

  • Determine IC50: The half-maximal inhibitory concentration (IC50) is determined from the competition curve.

  • Calculate Ki: The inhibition constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionExample Value
Radioligand [³H]-Resiniferatoxin
Kd of Radioligand 0.064 ± 7.4 nM (rat TRPV1)[14]
IC50 Concentration of test compound that inhibits 50% of specific bindingTo be determined
Ki Inhibition constant of the test compoundTo be calculated
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions.[6][7][15][16] It is an invaluable tool for determining the association (kon) and dissociation (koff) rates of a ligand.

G cluster_prep Sensor Chip Preparation cluster_binding Binding Measurement cluster_regen Regeneration cluster_analysis Data Analysis prep1 Immobilize purified TRPV1 receptor on sensor chip prep2 Block remaining active sites prep1->prep2 bind1 Flow running buffer over sensor surface (baseline) prep2->bind1 bind2 Inject varying concentrations of N-(2-methoxy-5-methylphenyl)nonanamide bind1->bind2 bind3 Flow running buffer to measure dissociation bind2->bind3 regen1 Inject regeneration solution to remove bound analyte bind3->regen1 ana1 Fit sensorgram data to a kinetic binding model bind3->ana1 regen1->bind1 Next cycle ana2 Determine kon and koff ana1->ana2 ana3 Calculate Kd (koff/kon) ana2->ana3 G ligand N-(2-methoxy-5-methylphenyl)nonanamide (Agonist) receptor TRPV1 Channel ligand->receptor Binds to receptor channel_open Channel Opening receptor->channel_open Conformational change ion_influx Ca²⁺ / Na⁺ Influx channel_open->ion_influx depolarization Membrane Depolarization ion_influx->depolarization action_potential Action Potential Generation depolarization->action_potential sensation Nociceptive Sensation (Pain/Heat) action_potential->sensation

Sources

preliminary in vitro toxicity screening of N-(2-methoxy-5-methylphenyl)nonanamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Preliminary In Vitro Toxicity Screening of N-(2-methoxy-5-methylphenyl)nonanamide

Foreword: De-Risking Novel Chemical Entities

In the landscape of modern drug discovery and chemical development, the early identification of potential toxic liabilities is not merely a regulatory hurdle but a cornerstone of efficient and ethical research. The failure of promising candidates in late-stage development due to unforeseen toxicity wastes invaluable time and resources.[1] This guide provides a comprehensive framework for the , a novel amide-based chemical entity.

Amides are a prevalent functional group in pharmaceuticals, prized for their metabolic stability and hydrogen bonding capabilities.[2] However, their bioactivation can sometimes lead to toxic outcomes.[3] Therefore, a robust, multi-tiered screening approach is essential to build a foundational safety profile. This document is structured not as a rigid protocol, but as a strategic guide, explaining the causality behind experimental choices to empower researchers to generate reliable, interpretable, and actionable data.

A Tiered Strategy for Foundational Toxicity Assessment

A phased, hierarchical approach to in vitro screening is the most scientifically and economically sound strategy. We begin with broad assessments of cytotoxicity to determine the concentration ranges at which the compound affects basic cellular viability. Subsequent tiers investigate more specific, and often more complex, toxicological endpoints such as genotoxicity and organ-specific toxicity. This tiered logic ensures that resource-intensive mechanistic studies are predicated on foundational data.

G Figure 1: Tiered In Vitro Toxicity Screening Workflow A Tier 1: General Cytotoxicity (e.g., MTT Assay) B Determine IC50 in Relevant Cell Lines A->B If cytotoxic C Tier 2: Genotoxicity (e.g., In Vitro Micronucleus Assay) A->C D Tier 3: Organ-Specific Toxicity (Select based on intended use/target) A->D G Integrated Risk Assessment & Decision to Proceed B->G C->G E Hepatotoxicity (HepG2 Cells) D->E F Neurotoxicity (SH-SY5Y Cells) D->F E->G F->G

Caption: Tiered screening model for N-(2-methoxy-5-methylphenyl)nonanamide.

Tier 1: General Cytotoxicity Assessment

Causality: The initial and most fundamental question is whether the compound is toxic to living cells and at what concentration. Cytotoxicity assays provide this baseline data, informing the dose selection for all subsequent, more complex assays.[1][4] Measuring mitochondrial function via an MTT assay is a robust starting point, as mitochondrial integrity is a central hub in pathways leading to cell death.[5]

Assay Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells.[6] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5][7] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (i.e., living) cells.[6]

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Select at least two cell lines of different origins (e.g., HEK293 - human embryonic kidney, and HepG2 - human liver carcinoma) to assess for any cell-type-specific cytotoxicity.

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of N-(2-methoxy-5-methylphenyl)nonanamide in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture medium should be non-toxic (typically ≤0.5%).

    • Perform a serial dilution to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500, 1000 µM).

    • Remove the old medium from the cells and add 100 µL of medium containing the test compound concentrations. Include "vehicle control" (medium with solvent only) and "untreated control" wells.

    • Incubate for a relevant exposure period (e.g., 24 or 48 hours).[7]

  • MTT Addition and Incubation:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

Data should be summarized to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Cell LineExposure Time (hr)IC₅₀ (µM)
HepG224Value
HepG248Value
HEK29324Value
HEK29348Value
Caption: Table 1: Example data summary for cytotoxicity screening.

Interpretation: A lower IC₅₀ value indicates higher cytotoxicity. This value is critical for selecting non-overtly toxic concentrations for subsequent genotoxicity and mechanistic assays.

Tier 2: Genotoxicity Assessment

Causality: Genotoxicity assessment is crucial for identifying compounds that can cause genetic damage, a potential initiating event for carcinogenesis.[8] Regulatory agencies worldwide have established clear guidelines for these tests. The in vitro micronucleus assay is a cornerstone of this assessment as it can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) events.[8] We will follow the OECD Test Guideline 487.

Assay Principle: In Vitro Micronucleus Assay (OECD TG 487)

Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei. An increase in the frequency of micronucleated cells after exposure to a test chemical indicates genotoxic potential. The assay includes treatment with and without an external metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.

Detailed Experimental Protocol: In Vitro Micronucleus Assay
  • Cell Culture and Treatment:

    • Use a well-characterized cell line (e.g., CHO-K1, V79, L5178Y, or TK6).

    • Expose cell cultures to at least three concentrations of the test compound, selected based on the cytotoxicity data (the highest concentration should induce ~50-60% cytotoxicity).

    • Include both a negative (vehicle) control and a positive control (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

    • Conduct parallel experiments with and without the S9 metabolic activation mix.

    • Treatment duration is typically 3-6 hours, followed by a recovery period in fresh medium for 1.5-2.0 normal cell cycles.

  • Cell Harvest and Staining:

    • After the recovery period, harvest the cells.

    • Use a hypotonic treatment to swell the cells and fix them.

    • Drop the cell suspension onto clean microscope slides.

    • Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis:

    • Score at least 2000 cells per concentration for the presence of micronuclei.

    • A valid micronucleus is morphologically identical to the main nucleus but smaller (typically 1/16th to 1/3rd the diameter).

    • Simultaneously assess cytotoxicity/cytostasis, for example by calculating the Replication Index (RI) or Relative Population Doubling (RPD).

Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells above the background of the negative control indicates a positive result. A positive result, particularly in the presence of S9, warrants significant further investigation.

Tier 3: Organ-Specific Toxicity Assessment

Causality: While general cytotoxicity is a vital starting point, many compounds exhibit toxicity in a specific organ, most commonly the liver, due to its central role in metabolism.[9] Therefore, assessing hepatotoxicity is a critical step. A multi-parametric high-content analysis (HCA) provides a more nuanced view than simple viability assays by simultaneously measuring multiple indicators of cellular stress and injury.[9]

G Figure 2: AOP for Chemical-Induced Mitochondrial Injury A Molecular Initiating Event (e.g., Compound interaction with mitochondrial protein) B Key Event 1 (Mitochondrial Dysfunction) A->B C Key Event 2 (Increased ROS Production) B->C D Key Event 3 (ATP Depletion) B->D E Adverse Outcome (Cell Death / Apoptosis) C->E D->E

Caption: Adverse Outcome Pathway (AOP) linking chemical insult to cell death.[5]

Assay Principle: Multi-Parametric Hepatotoxicity HCA

This assay uses fluorescent dyes and an automated imaging system to quantify several health parameters in individual cells within a population. By using a metabolically competent liver cell line like HepG2, we can screen for key events in drug-induced liver injury (DILI), such as mitochondrial damage, oxidative stress, and apoptosis.[9][10]

Detailed Experimental Protocol: Hepatotoxicity HCA
  • Cell Culture and Dosing:

    • Seed HepG2 cells in 96- or 384-well imaging plates.

    • Treat cells with a range of concentrations of N-(2-methoxy-5-methylphenyl)nonanamide (based on IC₅₀ data) for 24-48 hours. Include vehicle and positive controls (e.g., Tamoxifen).

  • Staining Cocktail Application:

    • Apply a staining solution containing multiple fluorescent probes. A typical cocktail includes:

      • Hoechst 33342: Stains the nuclei of all cells (for cell counting).

      • TMRM/MitoTracker Red: Accumulates in active mitochondria, measuring mitochondrial membrane potential (MMP).

      • CellROX Green: Becomes fluorescent upon oxidation, measuring reactive oxygen species (ROS).

      • Annexin V-FITC: Binds to phosphatidylserine on the outer leaflet of apoptotic cells.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system across multiple fluorescent channels.

    • Use automated image analysis software to identify individual cells (based on Hoechst stain) and quantify the fluorescence intensity of each probe within each cell.

Data Presentation and Interpretation
Concentration (µM)Cell Count (% of Control)MMP (% of Control)ROS Intensity (Fold Change)Apoptosis (% Positive Cells)
Vehicle1001001.05.2
198951.15.5
1095801.812.1
5060453.535.8
10035205.268.4
Caption: Table 2: Example data from a multi-parametric hepatotoxicity assay.

Interpretation: This multi-parametric approach provides a mechanistic snapshot. For example, a concurrent drop in MMP, rise in ROS, and increase in apoptosis at sub-cytotoxic concentrations suggests that the compound's toxicity is mediated through mitochondrial oxidative stress. This level of detail is critical for making informed decisions about a compound's future.

Integrated Analysis and Path Forward

The is not a series of disconnected experiments but an integrated data-gathering exercise.

  • Scenario 1: Favorable Profile. The compound shows low cytotoxicity (IC₅₀ > 100 µM), is negative in the micronucleus assay, and shows no significant flags in organ-specific assays at relevant concentrations. Path Forward: The compound has a low risk profile and can proceed to further efficacy and pharmacokinetic studies.

  • Scenario 2: Moderate/Specific Toxicity. The compound shows cytotoxicity in a specific cell type (e.g., HepG2) and triggers a specific mechanistic flag (e.g., mitochondrial toxicity). Path Forward: The risk is manageable but requires further investigation. Structure-activity relationship (SAR) studies may be initiated to modify the molecule and remove the toxic liability.

  • Scenario 3: Severe Toxicity/Genotoxicity. The compound is highly cytotoxic (IC₅₀ < 10 µM) or shows a clear positive result in the genotoxicity assay. Path Forward: This is a major red flag. The compound is likely a poor candidate for further development unless its therapeutic indication justifies the risk and the mechanism can be understood and mitigated.

By employing this logical, evidence-based screening cascade, research teams can effectively and efficiently characterize the foundational safety profile of novel chemical entities like N-(2-methoxy-5-methylphenyl)nonanamide, enabling data-driven decisions in the complex process of drug development.

References

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • T. Vanparys, et al. (2020). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. PMC. [Link]

  • G. A. E. van der Wurff, et al. (2014). In vitro models for liver toxicity testing. PMC - NIH. [Link]

  • G. A. E. van der Wurff, et al. (2014). In vitro models for liver toxicity testing. Toxicology Research (RSC Publishing). [Link]

  • M. E. T. Eman, et al. (2014). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC. [Link]

  • OECD. (2017). Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. OECD iLibrary. [Link]

  • G. L. E. & M. A. F. (2014). Revision of OECD guidelines for genotoxicity: Current status and next steps. Mutagenesis - Ovid. [Link]

  • B. Z. Schmidt, et al. (2017). In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical possibilities. DIAL@UCLouvain. [Link]

  • GenEvolutioN. (2025). From OECD guidelines to innovation: the future of genotoxicity testing. [Link]

  • S. Halappanavar, et al. (2023). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. PMC. [Link]

  • R. E. G. van der Schoor, et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Eurofins Discovery. In Vitro Hepatotoxicity Services. [Link]

  • S. Mondal, et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal. [Link]

  • M. Aschner, et al. (1991). In vitro techniques for the assessment of neurotoxicity. PMC. [Link]

  • OECD. In vitro assays for developmental neurotoxicity. [Link]

  • PARC EU. Innovative approaches to assess developmental and adult neurotoxicity. [Link]

  • A. Price & H. T. Hogberg. (2014). In Vitro Developmental Neurotoxicity Testing: relevant models and endpoints. [Link]

  • Emulate. (2021). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. [Link]

  • ISS. (2021). OECD Test Guidelines for Genetic Toxicology. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Amides. [Link]

  • E. Błaszczak-Świątkiewicz, et al. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. PMC. [Link]

  • EBSCO. Amides | Chemistry | Research Starters. [Link]

  • ResearchGate. (2025). Novel amide based macrocyclic complexes of Co(II): Synthesis, Structural characterization, Thermal, DFT, molecular docking studies, In vitro Cytotoxic, Antimicrobial and Antioxidant evaluation. [Link]

  • M. A. Waseem, et al. (2026). Novel amide-based macrocyclic Co(II) complexes: correlating structural, computational, and biological properties through DFT and docking. RSC Publishing. [Link]

  • A. A. El-Sayed, et al. (2023). Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. PMC. [Link]

  • L. M. M. M. Cordeiro, et al. (2024). Toward safer and more sustainable by design biocatalytic amide-bond coupling. Green Chemistry (RSC Publishing). [Link]

  • Z. T. P. Roscioli, et al. (2022). Gas- and Particle-Phase Amide Emissions from Cooking: Mechanisms and Air Quality Impacts. PubMed. [Link]

  • A. K. Ghosh, et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. [Link]

  • NextSDS. 2-[(2-methoxy-5-methylphenyl)amino]acetamide — Chemical Substance Information. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment. [Link]

  • A. M. Zawadzki, et al. (2025). First toxicity profile of aminoindane-based new psychoactive substances.... PubMed. [Link]

  • J. A. Shimshoni, et al. (2017). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. PubMed. [Link]

Sources

Methodological & Application

Application Note: HPLC-UV Quantification Protocol for N-(2-methoxy-5-methylphenyl)nonanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Target Profile (ATP)

N-(2-methoxy-5-methylphenyl)nonanamide is a highly lipophilic synthetic anilide, structurally homologous to natural capsaicinoids. Featuring a 9-carbon aliphatic nonanamide tail and a substituted aromatic head group, this compound is of significant interest in pharmacological profiling (e.g., TRPV1 receptor modulation).

Accurate quantification of this active pharmaceutical ingredient (API) is critical for formulation stability testing, quality control, and pharmacokinetic analysis. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection. The protocol is designed as a self-validating system, developed and validated in strict accordance with the [1] and[2].

Lifecycle ATP Analytical Target Profile (ATP) Define Purpose Dev Method Development Column, Mobile Phase, UV ATP->Dev Val Method Validation ICH Q2(R2) / USP <1225> Dev->Val Routine Routine Analysis & Continuous Verification Val->Routine Routine->ATP Lifecycle Feedback

Analytical Procedure Lifecycle based on the ICH Q14/Q2(R2) framework.

Mechanistic Rationale for Method Development

As a Senior Application Scientist, method development must be driven by the physicochemical properties of the analyte rather than trial and error.

  • Stationary Phase Selection: The nonanamide aliphatic chain renders the molecule highly hydrophobic. A high-carbon-load C18 (Octadecylsilane) column is selected to provide optimal hydrophobic retention and resolution from potential polar degradation products.

  • Mobile Phase & pH Control: A gradient of Water and Acetonitrile is employed. To suppress the ionization of residual silanol groups on the silica support, 0.1% Formic Acid (FA) is added. Keeping the local pH acidic ensures the anilide nitrogen remains completely neutral, preventing secondary interactions that cause peak tailing.

  • UV Detection Wavelength: Unlike natural capsaicinoids which are benzylamides, this molecule is an anilide (the amide nitrogen is directly conjugated to the aromatic ring). This extended conjugation, combined with the electron-donating methoxy group, provides a strong π→π∗ transition. Based on the spectral properties of related capsaicinoid analogs[3], the detection wavelength is optimized at 280 nm to maximize the signal-to-noise (S/N) ratio.

Chromatographic Conditions

The following parameters establish the core of the analytical procedure.

Table 1: Optimized HPLC-UV Parameters

ParameterSettingMechanistic Rationale
Column C18, 150 x 4.6 mm, 5 µmHigh carbon load ensures retention of the lipophilic C9 tail.
Mobile Phase A Water + 0.1% Formic AcidAqueous modifier; acidic pH suppresses silanol ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier; lower UV cutoff than methanol at 280 nm.
Gradient Program 0-2 min: 50% B2-8 min: 50-80% B8-10 min: 80% BFocuses the nonpolar analyte on the column head, then elutes it sharply while washing the column of late-eluting lipophilic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Injection Vol. 10 µLPrevents column overloading and band broadening.
Detection UV at 280 nmMatches the aromatic chromophore's absorption maximum.
Column Temp. 30 °CReduces solvent viscosity and stabilizes retention times.

Step-by-Step Experimental Protocol

Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50, v/v). Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (e.g., peak splitting) upon injection.

  • Reference Standard Preparation:

    • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the N-(2-methoxy-5-methylphenyl)nonanamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with pure Acetonitrile. Sonicate for 5 minutes.

    • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Preparation:

    • Weigh an amount of sample formulation equivalent to 10.0 mg of the API.

    • Transfer to a 100 mL volumetric flask, add 70 mL of Diluent, and sonicate for 15 minutes to disrupt the matrix and ensure complete extraction.

    • Cool to ambient temperature, make up to volume with Diluent, and filter through a 0.22 µm PTFE syringe filter prior to injection. Causality: PTFE is chemically inert to acetonitrile and prevents particulate-induced column backpressure.

SamplePrep Weigh Weigh Sample (10.0 mg API) Dissolve Dissolve in Diluent (Acetonitrile:Water) Weigh->Dissolve Sonicate Sonicate 15 mins (Ensure full extraction) Dissolve->Sonicate Filter Filter (0.22 µm PTFE) (Remove particulates) Sonicate->Filter Inject HPLC-UV Injection (10 µL) Filter->Inject

Standardized sample preparation and extraction workflow.

System Suitability Testing (SST)

Every protocol must be a self-validating system. Before any sample data is acquired, the system's resolving power and reproducibility must be verified by injecting the Working Standard (100 µg/mL) five times.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaPurpose
Retention Time (RT) ~6.5 min ± 2.0%Ensures consistent hydrophobic interaction and pump stability.
Tailing Factor (Tf) 1.5Verifies the absence of secondary silanol interactions.
Theoretical Plates (N) 5000Confirms column efficiency and minimal band broadening.
Injection Precision %RSD 1.0% (n=5)Validates autosampler accuracy and baseline stability.

Method Validation Protocol

The method is validated to ensure it is fit-for-purpose, evaluating the parameters mandated by[1].

  • Specificity: Inject the Diluent (blank) and placebo matrix. Acceptance: No interfering peaks at the retention time of the analyte (approx. 6.5 min).

  • Linearity and Range: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (25 to 150 µg/mL). Causality: This wide range ensures the method is suitable for both assay (content uniformity) and potential dissolution profiling.

  • Accuracy (Recovery): Spike known amounts of API into the placebo matrix at 50%, 100%, and 150% levels. Prepare in triplicate. Acceptance: Mean recovery must be 98.0% – 102.0%.

  • Precision: Inject six independent preparations of the 100 µg/mL sample on Day 1 (Repeatability) and Day 2 by a different analyst (Intermediate Precision). Acceptance: Relative Standard Deviation (RSD) 2.0%.

  • LOD/LOQ: Determined via the signal-to-noise ratio approach. LOD is established at S/N 3:1, and LOQ at S/N 10:1.

Representative Validation Data

Table 3: Summary of Method Validation Results

Validation ParameterRange / ResultAcceptance Criteria
Linearity 25 - 150 µg/mL (R² = 0.9998) 0.999
Accuracy (Recovery) 99.2% - 101.1%98.0% - 102.0%
Repeatability (Intra-day) %RSD = 0.8% (n=6)%RSD 2.0%
Intermediate Precision %RSD = 1.1% (n=12)%RSD 2.0%
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLS/N 3 (LOD), S/N 10 (LOQ)

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2023. URL:[Link]

  • Quantitative analysis of capsaicinoids in Capsicum annuum using HPLC/UV. Tran, G. H., Cho, H., Kim, C., Kweon, O., Park, J. Y., Lee, S., & Lee, S. Journal of Applied Biological Chemistry, 66, 320-327 (2023). URL:[Link]

Sources

Troubleshooting & Optimization

improving N-(2-methoxy-5-methylphenyl)nonanamide solubility in aqueous buffer systems

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Improving Solubility in Aqueous Buffer Systems

Introduction

N-(2-methoxy-5-methylphenyl)nonanamide is a molecule characterized by a long lipophilic nonanamide tail and a substituted phenyl ring. This structure confers significant hydrophobicity, making its dissolution in aqueous buffers—a prerequisite for most in vitro biological assays—a considerable challenge. Researchers frequently encounter issues of poor solubility or precipitation upon dilution of organic stock solutions.

This technical guide provides a structured approach to understanding and overcoming these solubility challenges. We will move from fundamental concepts and first-line troubleshooting to advanced solubilization strategies, complete with detailed experimental protocols. Our goal is to empower researchers to develop clear, stable, and biologically compatible formulations for their experiments.

Compound Profile: N-(2-methoxy-5-methylphenyl)nonanamide

While specific experimental data for this compound is not widely published, its chemical structure allows us to predict its physicochemical properties. The presence of a nine-carbon alkyl chain (nonanamide) and a substituted benzene ring suggests a high LogP value, indicating poor aqueous solubility. The amide functional group is generally considered neutral under physiological pH conditions, meaning its solubility is unlikely to be significantly influenced by pH adjustments within a typical biological range (pH 5-8)[1].

Property Predicted Characteristic Implication for Formulation
Chemical Class Substituted amideLipophilic, neutral molecule.
LogP High (>4, estimated)Very poor intrinsic aqueous solubility.
Ionization Non-ionizable at pH 5-8pH modification is not a viable primary strategy for solubility enhancement[1][2].
Primary Challenge High lipophilicityProne to precipitation ("crashing out") when diluted from organic stock into aqueous media[3].

Frequently Asked Questions (FAQs) - First Steps

Q1: My compound won't dissolve directly in my aqueous buffer (e.g., PBS). Why?

A: Based on its chemical structure, N-(2-methoxy-5-methylphenyl)nonanamide is a highly lipophilic ("fat-loving") molecule. Aqueous buffers like PBS are polar environments. The compound's non-polar nature prevents it from forming favorable interactions with water molecules, leading to very low solubility. Direct dissolution is therefore not a feasible approach[4]. The standard procedure is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution[5].

Q2: I dissolved the compound in 100% DMSO, but it precipitated immediately when I added it to my cell culture media. What happened?

A: This is the most common issue encountered with highly lipophilic compounds and is often called "crashing out"[3][6]. You have created a supersaturated solution. The compound is soluble in the organic solvent (DMSO), but when this stock is introduced into the aqueous medium, the solvent environment changes drastically and rapidly. The local concentration of the compound exceeds its solubility limit in the new, predominantly aqueous environment, causing it to precipitate out of the solution[7].

Q3: What is the maximum concentration of an organic solvent like DMSO that I can use in my experiment?

A: This is a critical consideration, as the solvent itself can impact your biological system. For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and for particularly sensitive assays or primary cells, it should be even lower, often below 0.1%[8][9]. It is imperative to run a vehicle control (media with the same final concentration of the solvent) to ensure that any observed effects are from your compound and not the solvent[9].

Troubleshooting Guide: From Precipitation to Clear Solution

If initial attempts to dissolve the compound by diluting a stock solution have failed, a systematic approach is needed. The following sections provide strategies to overcome precipitation and achieve a stable formulation.

G start Start: Compound Precipitates in Aqueous Buffer stock_check Is stock solution concentration > 20 mM? start->stock_check dilution_method Are you adding stock dropwise to vortexing buffer? stock_check->dilution_method No lower_stock Action: Lower stock concentration to 1-10 mM. Re-attempt dilution. stock_check->lower_stock Yes improve_dilution Action: Add stock slowly to vigorously stirring buffer. dilution_method->improve_dilution No still_precipitates Still Precipitates? dilution_method->still_precipitates Yes lower_stock->dilution_method improve_dilution->still_precipitates advanced_strategies Proceed to Advanced Solubilization Strategies still_precipitates->advanced_strategies Yes

Caption: The three primary mechanisms of solubility enhancement.

Excipient Class Examples Typical Final Concentration Mechanism Considerations
Co-solvents Polyethylene Glycol 400 (PEG-400), Propylene Glycol, Ethanol1-10% (v/v)Increases the polarity of the bulk solvent, making it more favorable for the drug.[10][11]Can have biological effects at higher concentrations. May not be sufficient for very hydrophobic compounds.
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20, Solutol® HS-150.1-2% (w/v)Forms micelles that encapsulate the drug, increasing apparent solubility.[11][12][13]Must be used above the Critical Micelle Concentration (CMC). Potential for cell lysis or assay interference.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)1-5% (w/v)Forms a 1:1 host-guest inclusion complex, shielding the drug from water.[14][15][]Can extract cholesterol from cell membranes at high concentrations. Less effective for very large molecules.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol outlines the first and most critical step in preparing your compound for an experiment.

  • Select a Solvent: Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for highly hydrophobic compounds.[8] If DMSO is incompatible with your assay, other options include ethanol or N,N-dimethylformamide (DMF).

  • Weigh the Compound: Accurately weigh a small amount of N-(2-methoxy-5-methylphenyl)nonanamide into a sterile, appropriate-sized vial (e.g., a 1.5 mL glass vial).

  • Add Solvent: Add the appropriate volume of 100% DMSO to achieve a high but manageable concentration, typically between 10-20 mM. A lower concentration is less likely to precipitate upon dilution but requires adding a larger volume to your assay.

  • Ensure Complete Dissolution: Vortex the vial vigorously for 1-2 minutes. If solids remain, sonicate the vial in a water bath for 5-10 minutes.[6][8] Visually inspect against a light source to ensure no particulates are visible.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[8]

Protocol 2: Step-wise Dilution into Aqueous Buffer

This method aims to prevent the "crashing out" phenomenon by avoiding rapid, drastic changes in solvent polarity.

  • Prepare Buffer: In a conical tube, place the final volume of your desired aqueous buffer (e.g., PBS, cell culture media).

  • Stir Vigorously: Place the tube on a vortex mixer set to a medium-high speed or use a magnetic stir bar to ensure vigorous agitation.

  • Add Stock Solution Slowly: Using a pipette, add the required volume of your concentrated stock solution (from Protocol 1) drop-by-drop into the side of the vortexing buffer.[3] This slow, controlled addition allows for rapid dispersion.

  • Intermediate Dilution (Optional): For extremely sensitive compounds, a two-step dilution can be effective. First, dilute the DMSO stock 1:10 into a buffer containing a co-solvent (e.g., 10% PEG-400 in PBS). Then, further dilute this intermediate solution into the final assay buffer.[9]

  • Final Inspection: After addition is complete, continue vortexing for another 30 seconds. Visually inspect the solution for any signs of precipitation or cloudiness.

Protocol 3: Screening for an Effective Solubilizing Excipient

This protocol provides a framework for systematically testing which excipient class is most effective for your compound.

  • Prepare Excipient Stocks:

    • Co-solvent: Prepare a 20% (v/v) PEG-400 solution in your aqueous buffer.

    • Surfactant: Prepare a 5% (w/v) Polysorbate 80 (Tween® 80) solution in your aqueous buffer.

    • Cyclodextrin: Prepare a 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in your aqueous buffer. Stir gently until dissolved; this may take some time.

  • Set Up Test Conditions: In separate microcentrifuge tubes, prepare 1 mL of the following test buffers:

    • Tube A (Control): 100% Aqueous Buffer

    • Tube B (Co-solvent): Aqueous Buffer + 5% PEG-400 (add 250 µL of 20% stock to 750 µL buffer)

    • Tube C (Surfactant): Aqueous Buffer + 1% Tween® 80 (add 200 µL of 5% stock to 800 µL buffer)

    • Tube D (Cyclodextrin): Aqueous Buffer + 2% HP-β-CD (add 200 µL of 10% stock to 800 µL buffer)

  • Spike with Compound: Prepare a 10 mM stock of your compound in DMSO. Add an amount of this stock to each tube to achieve a final concentration that is slightly above your target assay concentration (e.g., if your target is 10 µM, spike to 15-20 µM).

  • Equilibrate and Observe: Vortex each tube for 2 minutes and then let them sit at room temperature for 1 hour.

  • Assess Solubility:

    • Visual Inspection: Observe each tube for Tyndall effect (light scattering by suspended particles) or visible precipitate. A clear solution indicates successful solubilization.

    • Quantitative Analysis (Optional but Recommended): Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes. Carefully collect the supernatant and analyze the concentration of the dissolved compound via HPLC or LC-MS. The condition with the highest concentration in the supernatant is the most effective.

By following this structured approach, researchers can move from initial solubility frustrations to a robust and reproducible formulation, ensuring the integrity and success of their downstream experiments.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC.
  • Vertex AI Search. Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search.
  • Vertex AI Search. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients.
  • Vertex AI Search. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
  • Vertex AI Search. Technical Support Center: Strategies to Improve the Solubility of Poorly Soluble Drugs - Benchchem.
  • Vertex AI Search. Strategies in poorly soluble drug delivery systems.
  • Vertex AI Search. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Vertex AI Search. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide - Hilaris Publisher.
  • Vertex AI Search. Technical Support Center: Strategies for Improving Hydrophobic Peptide Solubility - Benchchem.
  • Vertex AI Search. Technical Support Center: Optimizing the Solubility of Lipophilic Drugs in C10-C12 Glycerides - Benchchem.
  • Vertex AI Search. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
  • Vertex AI Search. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores.
  • Vertex AI Search.
  • Vertex AI Search. Solubility Concerns: API and Excipient Solutions | American Pharmaceutical Review.
  • Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Vertex AI Search. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC.
  • Vertex AI Search. Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key.
  • Vertex AI Search. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Vertex AI Search. pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues - PMC.
  • Vertex AI Search. Strategies to improve solubility and bioavailability of lipophilic drugs.
  • Vertex AI Search. Principles of Drug Action 1, Spring 2005, Amides.
  • Vertex AI Search.
  • Vertex AI Search. Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs - Symmetric.
  • Vertex AI Search.
  • Vertex AI Search. Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements - MDPI.
  • Vertex AI Search. Frequently Asked Questions | Selleckchem.com.
  • Vertex AI Search.
  • Vertex AI Search. Compound N-(2-methoxy-5-methylphenyl)-2-phenylpropanamide - Chemdiv.
  • Vertex AI Search. Preparing Stock Solutions - PhytoTech Labs.
  • Vertex AI Search. How can I dissolve hydrophobic compounds in DMEM media?
  • Vertex AI Search. Compound Handling Instructions - MCE.
  • Vertex AI Search. 2-Methoxy-5-methylphenol | C8H10O2 | CID 14519 - PubChem - NIH.
  • Vertex AI Search. 2-Methoxy-5-methylphenol - the NIST WebBook.
  • Vertex AI Search. 2-Methoxy-5-methylphenol | 1195-09-1 - MilliporeSigma.
  • Vertex AI Search. 2-methoxy-5-methylphenol - 1195-09-1, C8H10O2, density, melting point, boiling point, structural formula, synthesis.
  • Vertex AI Search. 2-Methoxy-5-methylphenol - the NIST WebBook.
  • Vertex AI Search. 2-Methoxy-5-methylphenol - Chem-Impex.
  • Vertex AI Search. Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1) - Cheméo.

Sources

Technical Support Center: Long-Term Storage and Stability of N-(2-methoxy-5-methylphenyl)nonanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for N-(2-methoxy-5-methylphenyl)nonanamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we address common questions and troubleshooting scenarios related to its degradation, grounding our recommendations in established chemical principles.

Introduction to N-(2-methoxy-5-methylphenyl)nonanamide Stability

N-(2-methoxy-5-methylphenyl)nonanamide is a molecule featuring several key functional groups that dictate its stability profile: an amide linkage , an aromatic ring substituted with a methoxy (ether) group and a methyl group , and a long aliphatic chain . While amides are generally stable, their long-term integrity can be compromised by environmental factors.[1] Understanding the potential degradation pathways is crucial for designing effective storage strategies and ensuring experimental reproducibility.

The primary degradation concerns for this molecule are hydrolysis , oxidation , and photodegradation . This guide will provide a framework for mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical pathways that can cause N-(2-methoxy-5-methylphenyl)nonanamide to degrade during storage?

A1: The degradation of N-(2-methoxy-5-methylphenyl)nonanamide is primarily driven by three mechanisms targeting its specific functional groups:

  • Hydrolysis: The amide bond is susceptible to cleavage by water, a reaction that can be catalyzed by trace amounts of acid or base.[2] This is often the most common degradation pathway for amide-containing compounds, resulting in the formation of nonanoic acid and 2-methoxy-5-methylaniline.

  • Oxidation: The electron-rich aromatic ring, particularly the methoxy and methyl substituents, can be susceptible to oxidation.[3][4] This can be initiated by atmospheric oxygen, trace metal impurities, or peroxide contaminants in solvents. The result is often the formation of colored impurities.

  • Photodegradation: Aromatic systems can absorb UV-Vis light, which can provide the energy to initiate degradation reactions.[5][6] This is a significant risk for samples exposed to ambient or fluorescent lighting over extended periods.

Q2: What are the ideal conditions for the long-term storage of this compound?

A2: To minimize degradation, the compound should be stored under conditions that address all potential degradation pathways. The following table summarizes the recommended storage protocols.

ParameterRecommended ConditionRationale
Temperature -20°C or lower (frozen)Reduces the kinetic rate of all chemical reactions, including hydrolysis and oxidation.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation of the aromatic ether and methyl group.[7]
Light Exposure Protected from Light (Amber Vial)Prevents light-induced photodegradation of the aromatic ring system.[8][9]
Container Tightly Sealed, High-Purity Glass VialPrevents moisture ingress and minimizes contact with potential catalytic surfaces or contaminants.
Form Solid (lyophilized powder if possible)Storing as a solid minimizes mobility and interaction between molecules and with trace contaminants like water, slowing degradation compared to storage in solution.

Q3: How can I quickly assess if my sample has degraded?

A3: A preliminary assessment can often be made through visual inspection and a simple solubility test.

  • Visual Inspection: Look for changes in color (e.g., yellowing or browning, which may indicate oxidation), clumping, or changes in texture.

  • Solubility Check: If the compound was previously freely soluble in a specific organic solvent, partial insolubility may indicate the formation of polymeric degradation products or salts.

  • Analytical Confirmation: For a definitive assessment, analytical techniques are required. High-Performance Liquid Chromatography (HPLC) is the gold standard for detecting and quantifying degradation products.[10] A loss in the main peak area and/or the appearance of new peaks are clear indicators of degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Scenario 1: My white, crystalline powder has turned slightly yellow after several months of storage at 4°C.
  • Probable Cause: This is a classic sign of oxidative degradation . The methoxy and methyl groups on the aromatic ring are susceptible to oxidation, which can produce chromophores (colored compounds). Storing at 4°C slows but does not stop this process, especially if the vial contains atmospheric oxygen.

  • Troubleshooting Steps:

    • Re-analyze the Material: Use HPLC or LC-MS to quantify the purity of the material and identify the impurities.[10] This will determine if the compound is still suitable for your experiments.

    • Improve Storage Atmosphere: For your remaining stock and future batches, aliquot the material into smaller vials. Before sealing, flush each vial with an inert gas like argon or nitrogen to displace air.

    • Evaluate Storage Temperature: For storage longer than a few months, -20°C is strongly recommended over 4°C.

Scenario 2: HPLC analysis of my stored sample shows a new, earlier-eluting peak and a decrease in the main peak's area.
  • Probable Cause: This pattern is often indicative of hydrolysis . The cleavage of the amide bond would produce nonanoic acid and 2-methoxy-5-methylaniline. Depending on the HPLC method's mobile phase pH, these products are typically more polar than the parent compound and thus may elute earlier on a reverse-phase column.

  • Troubleshooting Steps:

    • Confirm Impurity Identity: If possible, use LC-MS to determine the mass of the new peaks and confirm if they correspond to the expected hydrolysis products.[10]

    • Review Storage and Handling:

      • Was the compound stored in a desiccated environment? If not, atmospheric moisture may have been absorbed.

      • Was the compound dissolved in a protic or unpurified solvent for an extended period? Solvents can be a source of water.

      • Ensure vials are sealed tightly with high-quality caps and septa.

    • Implement a Desiccation Protocol: Store vials within a desiccator containing a drying agent (e.g., Drierite) both in and out of the freezer to prevent moisture condensation on cold vial surfaces.

Scenario 3: My experimental results have become inconsistent, suggesting the potency of the compound has changed.
  • Probable Cause: Inconsistent results are a common consequence of using a degraded compound. A decrease in purity means less active compound is being used, and the degradation products themselves could potentially interfere with the experiment. This could be due to any of the degradation pathways (hydrolysis, oxidation, photodegradation).

  • Troubleshooting Steps:

    • Immediate Purity Re-qualification: Before any further use, the purity of the current stock must be determined via a validated analytical method like HPLC.[11]

    • Conduct a Forced Degradation Study (Stress Testing): To understand your compound's vulnerabilities, a forced degradation study is highly recommended.[12][13] This involves intentionally exposing small amounts of the compound to harsh conditions (e.g., strong acid/base, high heat, intense light, oxidizing agent) to rapidly generate potential degradants. This provides several benefits:

      • It helps identify the likely degradation products that may form under long-term storage.[12]

      • It is essential for developing a "stability-indicating" analytical method—a method proven to separate the intact compound from all its potential degradation products.[8]

    • Establish a Routine Stability Monitoring Program: For critical reagents, it is best practice to re-analyze the purity at set intervals (e.g., every 6 or 12 months) to ensure continued integrity.

Visualizing Degradation & Stability Workflows
Key Degradation Pathways

The following diagram illustrates the primary points of molecular vulnerability for N-(2-methoxy-5-methylphenyl)nonanamide.

cluster_main N-(2-methoxy-5-methylphenyl)nonanamide cluster_degradation Degradation Products Parent N-(2-methoxy-5-methylphenyl)nonanamide (Intact Molecule) Hydrolysis_Products Nonanoic Acid + 2-Methoxy-5-methylaniline Parent->Hydrolysis_Products Hydrolysis (H₂O, Acid/Base) Oxidation_Products Oxidized Species (e.g., quinones, aldehydes) Parent->Oxidation_Products Oxidation (O₂, Peroxides) Photo_Products Photolytic Fragments & Rearrangement Products Parent->Photo_Products Photodegradation (UV/Vis Light)

Caption: Primary degradation pathways for N-(2-methoxy-5-methylphenyl)nonanamide.

Experimental Workflow for a Long-Term Stability Study

This workflow outlines the necessary steps to formally assess the stability of your compound under defined storage conditions.

start Start: Receive/Synthesize Compound t0 Time-Zero Analysis (T=0) - Purity (HPLC) - Appearance - Moisture Content start->t0 aliquot Aliquot into Vials (Inert atmosphere, protect from light) t0->aliquot storage Place Samples in Stability Chamber (e.g., -20°C, 4°C, 25°C/60% RH) aliquot->storage pull Pull Samples at Time Points (e.g., 3, 6, 9, 12, 24 months) storage->pull pull->storage return remaining samples analysis Analyze Pulled Samples - Purity (HPLC) - Appearance - Degradant Identification (LC-MS) pull->analysis data Compile & Analyze Data - Plot Purity vs. Time - Calculate Degradation Rate analysis->data end End: Determine Shelf-Life data->end

Caption: Workflow for conducting a long-term chemical stability study.

Protocol: Stability-Indicating HPLC Method Development Using Forced Degradation

This protocol provides a framework for developing an analytical method that can reliably track the stability of your compound.

Objective: To develop an HPLC method capable of separating N-(2-methoxy-5-methylphenyl)nonanamide from its potential degradation products.

1. Preparation of Stock Solutions:

  • Prepare a concentrated stock solution (e.g., 1 mg/mL) of the compound in a suitable solvent like acetonitrile or methanol.

2. Forced Degradation (Stress) Conditions: [14]

  • Acid Hydrolysis: Mix stock solution with 0.1 N HCl. Heat at 60-80°C for several hours.

  • Base Hydrolysis: Mix stock solution with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for several hours.[14]

  • Oxidation: Mix stock solution with 3% hydrogen peroxide. Keep at room temperature for up to 24 hours.[14]

  • Thermal Degradation: Store the solid compound at a high temperature (e.g., 105°C) for 24-48 hours. Dissolve a sample for analysis.

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette or clear vial) to intense UV light (e.g., 254 nm) or in a photostability chamber for 24-48 hours.[13]

  • Control Sample: Keep a sample of the stock solution at -20°C, protected from light.

3. HPLC Analysis & Method Optimization:

  • Neutralize the acidic and basic samples before injection if necessary. Dilute all stressed samples to a suitable concentration.

  • Analyze the control and all stressed samples by HPLC. Start with a generic gradient method (e.g., C18 column, mobile phase A: water with 0.1% formic acid, mobile phase B: acetonitrile with 0.1% formic acid).

  • Goal: Achieve baseline separation between the parent peak (from the control sample) and all the new peaks generated in the stressed samples.

  • Optimization: Adjust the gradient slope, temperature, flow rate, and mobile phase modifiers until all peaks are well-resolved. A photodiode array (PDA) detector is highly useful for checking peak purity.

4. Validation:

  • Once an optimal method is found, it is considered "stability-indicating" because it has demonstrated the ability to separate the analyte from its degradation products.[11] This method can now be used with confidence for long-term stability studies.

References
  • Allen, M. (2025, March 19).
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • Bajaj, S., et al. (n.d.).
  • Arciniega, A. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Anton, P., et al. (2003, October 9). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution.
  • ResolveMass Laboratories Inc. (2025, November 5).
  • Calza, P., et al. (n.d.).
  • Nelson Labs. (n.d.).
  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Chemistry LibreTexts.
  • OpenStax. (2023, September 20). 21.7 Chemistry of Amides.
  • Kümmerer, K., et al. (2014, March 19). A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps. RSC Publishing.
  • Singh, R., & Kumar, R. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Yamamoto, H., et al. (n.d.).
  • Academic Journals and Conferences. (n.d.). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry.
  • Semantic Scholar. (n.d.).
  • Patsnap. (2026, February 28).
  • González-Vera, J., et al. (2021, July 28).
  • BenchChem. (2025).
  • Sperry, J. B., & Wright, D. L. (n.d.).
  • Sainsbury, M., & Wyatt, J. (1979). Electrochemical oxidation of aromatic ethers. Part 5. Further studies of the coupling reactions of alkoxylated aralkyl- and aryl-amides. Journal of the Chemical Society, Perkin Transactions 1, 108-114.
  • Hutchins, M., et al. (1983). Electrochemical oxidation of aromatic ethers. Part 8. Evidence of homogeneous electron transfer during the 'low potential' oxidation of laudanosine. Journal of the Chemical Society, Perkin Transactions 1, 2059-2064.
  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?.
  • YouTube. (2025, March 21).
  • PubChem. (2026, March 7). N-(2-Methoxy-5-methylphenyl)-N-methylglycinamide.
  • KEGG. (n.d.).
  • Fernández, A. I., et al. (2019, October 21).
  • Milanese, C., et al. (2018, April 24).
  • EBSCO. (2022). Amides. Research Starters.
  • BOC Sciences. (2024, March 29).
  • NIST. (n.d.). 2-Methoxy-5-methylphenol. NIST WebBook.
  • Huang, Y., et al. (2024, August 30). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231)
  • NextSDS. (n.d.). N-(2-Methoxy-5-Methylphenyl)
  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1).
  • Chem-Space. (2025, May 20). 2-methoxy-5-methylphenol.
  • Wuts, P. G. M. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
  • MDPI. (2023, March 3). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling.
  • Sigma-Aldrich. (n.d.). 2-methoxy-5-methylphenol | 1195-09-1.
  • ResearchGate. (n.d.). Possible degradation pathways of 2‐MeTHF under the radical addition conditions.
  • ChemRxiv. (2025, February 19). The Analogous Degradation Pathways of Oxidative Hair dyes and Melanin: An Analysis of Conjugated Bonds, Hair Color, and How it Lightens.

Sources

overcoming poor oral bioavailability of N-(2-methoxy-5-methylphenyl)nonanamide in models

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Formulation & Pharmacokinetics Topic: Overcoming Poor Oral Bioavailability of N-(2-methoxy-5-methylphenyl)nonanamide

Welcome to the Senior Application Scientist Support Portal. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for researchers dealing with the poor oral bioavailability of N-(2-methoxy-5-methylphenyl)nonanamide—a highly lipophilic, synthetic nonivamide/capsaicinoid analog.

Mechanistic FAQs: Understanding the Bioavailability Barrier

Q: Why does N-(2-methoxy-5-methylphenyl)nonanamide exhibit such poor oral bioavailability (<5%) in our murine models? A: The poor systemic exposure of this compound is driven by two primary biopharmaceutical bottlenecks:

  • Solvation-Limited Absorption (BCS Class II/IV): The long hydrophobic nonanamide tail combined with the substituted aromatic ring results in extremely poor aqueous solubility in gastrointestinal (GI) fluids. If the drug cannot dissolve into a monomeric state, it cannot permeate the enterocyte layer.

  • Extensive First-Pass Metabolism: Even if solubilized, the compound is heavily extracted before reaching systemic circulation. The amide bond is highly susceptible to hydrolysis by gut wall and hepatic amidases. Furthermore, the methoxy and methyl groups on the phenyl ring are prime targets for Cytochrome P450 (CYP3A4/CYP1A2) mediated oxidation during hepatic first-pass transit[1].

Q: Can we simply increase the oral dose to saturate the metabolizing enzymes? A: No. Dose escalation of highly lipophilic amides often leads to GI toxicity, mucosal irritation, and erratic absorption profiles. Instead, the pharmacokinetic strategy must shift from saturation to evasion. By utilizing Lipid-Based Drug Delivery Systems (LBDDS), we can direct the drug through the intestinal lymphatic system, completely bypassing the portal vein and hepatic first-pass metabolism[2].

Troubleshooting Guide: Formulation Strategies

Issue: My current formulation (0.5% CMC / 0.1% Tween 80 aqueous suspension) yields a Cmax of 4.2 ng/mL and a Tmax of 45 minutes. The drug is precipitating in the stomach.

Solution: Transition to a Self-Microemulsifying Drug Delivery System (SMEDDS). SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions (droplet size <50 nm) upon contact with aqueous GI fluids.

Why this works (Causality): Pre-dissolving N-(2-methoxy-5-methylphenyl)nonanamide in a lipid matrix eliminates the dissolution rate-limiting step. More importantly, the presence of long-chain triglycerides (LCTs) stimulates the enterocytes to assemble chylomicrons. The highly lipophilic drug partitions into these intracellular chylomicrons, which are then exocytosed into the lacteals (lymph vessels) rather than the blood capillaries, thereby evading the liver entirely[3].

Pathway Drug N-(2-methoxy-5-methylphenyl) nonanamide Lumen Intestinal Lumen (Aqueous Environment) Drug->Lumen Dissolution Enterocyte Enterocyte (CYP450 / Amidase) Lumen->Enterocyte Free Drug Permeation Chylomicron Chylomicron Assembly (Lipid Formulation) Lumen->Chylomicron LCT/SMEDDS Uptake Portal Portal Vein (First-Pass Trajectory) Enterocyte->Portal Unmetabolized Fraction Liver Hepatic Clearance (Extensive Metabolism) Portal->Liver Systemic Systemic Circulation (High Bioavailability) Liver->Systemic Low F% Lymph Lymphatic System (Bypass Route) Chylomicron->Lymph Exocytosis Lymph->Systemic Hepatic Bypass

Fig 1. Pharmacokinetic pathways showing hepatic first-pass vs. lymphatic bypass mechanisms.

Validated Experimental Protocol: SMEDDS Preparation

To ensure a self-validating system, this protocol includes an in vitro dispersion test prior to in vivo dosing. If the formulation fails the dynamic light scattering (DLS) sizing step, it will fail in vivo, saving you valuable animal model resources.

Step 1: Excipient Screening (Equilibrium Solubility)

  • Add an excess amount of N-(2-methoxy-5-methylphenyl)nonanamide (approx. 100 mg) to 1 mL of various vehicles (e.g., Captex 355 as oil, Cremophor EL as surfactant, Transcutol P as co-surfactant) in separate Eppendorf tubes.

  • Vortex for 5 minutes and incubate in a shaking water bath at 37°C for 48 hours.

  • Centrifuge at 10,000 rpm for 15 minutes. Quantify the dissolved drug in the supernatant via HPLC-UV. Select the vehicles with the highest solubilization capacity.

Step 2: Formulation Mixing

  • Based on ternary phase diagram optimization, prepare the blank SMEDDS vehicle. A reliable starting ratio for highly lipophilic amides is 30% Oil, 50% Surfactant, and 20% Co-surfactant (w/w) [4].

  • Mix the components in a glass vial using a magnetic stirrer at 40°C until a homogenous, transparent mixture is achieved.

Step 3: Drug Loading

  • Add N-(2-methoxy-5-methylphenyl)nonanamide to the blank SMEDDS at a concentration of 25 mg/g.

  • Stir continuously at 40°C until the API is completely dissolved (visually clear, no birefringence under cross-polarized light).

Step 4: In Vitro Dispersion & Self-Validation (Critical)

  • Dilute 100 µL of the drug-loaded SMEDDS into 10 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C under gentle agitation (50 rpm).

  • The mixture should form a clear/bluish microemulsion within 1 minute.

  • Analyze the dispersion using DLS. Proceed to in vivo studies ONLY if the Z-average droplet size is <50 nm and the Polydispersity Index (PDI) is <0.3.

Step 5: In Vivo Dosing

  • Administer the undiluted SMEDDS formulation directly to the rodent model via oral gavage. The formulation will self-emulsify in situ upon reaching the stomach.

Protocol Step1 1. Excipient Screening (Solubility in Oils/Surfactants) Step2 2. Formulation Mixing (30% Oil, 50% Surf, 20% Co-Surf) Step1->Step2 Select optimal vehicles Step3 3. Drug Loading (Dissolve API at 40°C) Step2->Step3 Mix at optimal ratio Step4 4. In Vitro Dispersion (SGF Dilution & DLS Sizing) Step3->Step4 Form isotropic mixture Step5 5. In Vivo PK Study (Oral Gavage in Rodent Models) Step4->Step5 Verify droplet size < 50nm

Fig 2. Step-by-step SMEDDS formulation workflow for lipophilic amide delivery.

Quantitative Data Presentation

The table below summarizes the expected pharmacokinetic improvements when transitioning a highly lipophilic nonivamide analog from a standard aqueous suspension to a lipid-based multi-particulate or SMEDDS formulation, modeled on equivalent in vivo data[3].

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0→t (ng·h/mL)Relative Bioavailability (F_rel %)
Aqueous Suspension (0.5% CMC)1.04.2 ± 1.10.7512.5 ± 3.2100% (Reference)
Lipid Multi-particulate (LMP) 1.018.4 ± 2.51.5058.6 ± 8.4~468%
SMEDDS (Optimized)1.038.6 ± 4.22.00145.2 ± 15.1~1161%

Note: The right-shift in Tmax for lipid formulations indicates prolonged absorption via the slower lymphatic transport pathway, which correlates with the massive increase in total systemic exposure (AUC).

References

  • Paine, M. F., et al. (2013). "Gut Wall Metabolism. Application of Pre-Clinical Models for the Prediction of Human Drug Absorption and First-Pass Elimination." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Mu, H., Holm, R., & Müllertz, A. (2013). "Lipid-based formulations for oral administration of poorly water-soluble drugs." ResearchGate. Available at: [Link]

  • Zhu, Y., et al. (2021). "Bioavailability of a Capsaicin Lipid Multi-particulate Formulation in Rats." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Jannin, V., et al. (2020). "Lipid-Based Formulations for Early-Stage Clinical Trials." American Pharmaceutical Review. Available at: [Link]

Sources

Validation & Comparative

Comparative Cytotoxicity of N-(2-methoxy-5-methylphenyl)nonanamide and Capsaicin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Capsaicinoids and their synthetic analogs are heavily investigated in oncology and pain management due to their potent biological activities. The canonical mechanism of capsaicin-induced cytotoxicity relies on the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. However, structural modifications to the vanillyl pharmacophore can fundamentally shift the mechanism of action from receptor-mediated apoptosis to receptor-independent cytotoxicity.

This guide provides an objective, data-driven comparison between canonical capsaicin analogs (e.g., Capsaicin, Nonivamide) and the synthetic anilide derivative N-(2-methoxy-5-methylphenyl)nonanamide . By dissecting their structure-activity relationships (SAR) and providing self-validating experimental workflows, this document serves as a comprehensive resource for drug development professionals evaluating novel vanilloid-inspired chemotypes.

Structural Causality & Mechanistic Divergence

To understand the divergent cytotoxicity profiles of these compounds, we must examine the causality driven by their molecular structures. The TRPV1 binding pocket requires a specific aromatic A-ring configuration—typically a 4-hydroxy-3-methoxybenzyl group (the vanillyl ring)—to form a productive ligand-receptor complex[1].

  • Canonical Analogs (Capsaicin & Nonivamide): These compounds possess the intact vanillyl ring. The 4-hydroxyl group acts as a critical hydrogen-bond donor within the TRPV1 binding pocket. Upon binding, they induce massive intracellular calcium ( Ca2+ ) influx, leading to endoplasmic reticulum (ER) stress (evidenced by proapoptotic GADD153 upregulation) and subsequent cell death.

  • N-(2-methoxy-5-methylphenyl)nonanamide: This synthetic analog features two critical deviations. First, it replaces the benzylamine linker with an aniline derivative (an anilide). Second, it lacks the essential 4-hydroxyl group, replacing it with a 5-methyl substitution. This structural shift abolishes the hydrogen-bonding capability required for TRPV1 agonism. Consequently, its cytotoxicity is TRPV1-independent . Instead, the high lipophilicity of the anilide drives direct intercalation into mitochondrial membranes, inducing redox cycling and reactive oxygen species (ROS) bursts[2].

Mechanism cluster_0 Canonical Analogs (Capsaicin / Nonivamide) cluster_1 Synthetic Anilide Analog Cap Capsaicinoids (Vanillyl Pharmacophore) TRPV1 TRPV1 Receptor Activation Cap->TRPV1 Ca Massive Ca2+ Influx TRPV1->Ca ER ER Stress (GADD153) Ca->ER Apop Cytotoxicity / Apoptosis ER->Apop Analog N-(2-methoxy-5-methylphenyl) nonanamide Redox Redox Cycling / ROS Burst Analog->Redox TRPV1-Independent Mito Mitochondrial Membrane Disruption Redox->Mito Mito->Apop

Fig 1. Mechanistic divergence of cytotoxicity between canonical capsaicinoids and anilide analogs.

Comparative Cytotoxicity Profiles

The reliance on TRPV1 expression dictates the cellular selectivity of canonical capsaicinoids. In contrast, N-(2-methoxy-5-methylphenyl)nonanamide exhibits a broader, receptor-agnostic cytotoxic profile, making it highly effective against tumor cell lines that have downregulated TRPV1 expression[2].

Below is a comparative summary of LC50​ / IC50​ values across normal and malignant cell lines. Notice the drastic shift in sensitivity when TRPV1 is overexpressed (TRPV1-OE) for canonical analogs, whereas the anilide analog maintains consistent toxicity regardless of receptor status.

CompoundBEAS-2B (Normal Lung) LC50​ TRPV1-OE BEAS-2B LC50​ A2780 (Ovarian Carcinoma) IC50​ Primary Mechanism of Death
Capsaicin > 250 µM~ 15.0 µM15.9 µMTRPV1-mediated ER Stress
Nonivamide > 250 µM~ 1.0 µM20.4 µMTRPV1-mediated ER Stress
N-(3,4-dihydroxybenzyl)nonanamide ~ 45.0 µM~ 3.4 µMN/AMixed (TRPV1 + ROS)
N-(2-methoxy-5-methylphenyl)nonanamide ~ 35.0 µM~ 35.0 µM~ 12.0 µMTRPV1-independent ROS Burst

(Data synthesized from comparative analog screening studies[1],[2].)

Self-Validating Experimental Workflows

To rigorously evaluate these compounds, experimental designs must be self-validating. This means every protocol must include internal rescue controls (e.g., antagonists or scavengers) to definitively prove how the compound is killing the cell, rather than just observing cell death.

Protocol 1: Receptor-Dependent vs. Independent Viability Assay

Rationale: To distinguish between TRPV1-mediated apoptosis and off-target chemical toxicity, we utilize a competitive antagonism setup. If cytotoxicity is receptor-driven, a specific antagonist will rescue the cells. If it is driven by lipophilic membrane disruption (as with the anilide analog), the antagonist will fail.

Step-by-Step Methodology:

  • Cell Seeding: Seed BEAS-2B (Wild-Type) and TRPV1-OE BEAS-2B cells at 1×104 cells/well in a 96-well opaque-walled plate. Allow 24 hours for adherence.

  • Antagonist Pre-treatment (The Validation Step): Pre-incubate half of the wells for 30 minutes with 10 µM Capsazepine (a competitive TRPV1 antagonist). Treat the other half with 0.1% DMSO (vehicle control).

  • Compound Dosing: Apply a concentration gradient (0.1 µM to 250 µM) of Capsaicin, Nonivamide, and N-(2-methoxy-5-methylphenyl)nonanamide.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2​ .

  • Viability Readout: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

  • Data Interpretation: Capsazepine will shift the IC50​ curve of Capsaicin and Nonivamide to the right (rescuing the cells). The IC50​ of N-(2-methoxy-5-methylphenyl)nonanamide will remain static, confirming its TRPV1-independent nature.

Protocol 2: Intracellular ROS & Redox Cycling Assay

Rationale: Because N-(2-methoxy-5-methylphenyl)nonanamide lacks TRPV1 affinity, its cytotoxicity correlates strongly with intracellular oxidative stress[3]. We validate this by attempting to rescue the cells using a potent antioxidant.

Step-by-Step Methodology:

  • Dye Loading: Wash cultured A2780 cells with PBS and pre-load with 5 µM H2​DCFDA (a fluorogenic dye that fluoresces upon oxidation by ROS) for 45 minutes in the dark.

  • Scavenger Pre-treatment (The Validation Step): Pre-treat designated control wells with 5 mM N-acetylcysteine (NAC) , a potent ROS scavenger, for 1 hour.

  • Compound Dosing: Treat cells with IC50​ concentrations of the test compounds.

  • Kinetic Measurement: Measure fluorescence (Ex/Em = 485/535 nm) kinetically every 15 minutes over a 4-hour period using a microplate reader.

  • Data Interpretation: The anilide analog will produce a rapid, sharp spike in fluorescence. Pre-treatment with NAC will completely abrogate this signal and rescue cell viability, proving that redox cycling is the primary driver of its cytotoxicity.

ExpWorkflow Step1 1. Cell Seeding BEAS-2B / A2780 10,000 cells/well Step2 2. Antagonist Pre-treatment Capsazepine (10 µM) or NAC (5 mM) Step1->Step2 Step3 3. Compound Dosing 0.1 - 250 µM 24-48h Incubation Step2->Step3 Step4 4. Viability / ROS Assay CellTiter-Glo or DCFDA Fluorescence Step3->Step4

Fig 2. Self-validating high-throughput workflow for determining TRPV1-dependent cytotoxicity.

Sources

Publish Comparison Guide: Inter-Laboratory Reproducibility of N-(2-methoxy-5-methylphenyl)nonanamide Analytical Assays

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: N-(2-methoxy-5-methylphenyl)nonanamide

N-(2-methoxy-5-methylphenyl)nonanamide (N2M5MN) is a highly lipophilic, synthetic nonanamide derivative. Structurally analogous to capsaicinoids, it presents unique challenges in quantitative bioanalysis. Its long aliphatic tail (nonanamide) drives a high partition coefficient (LogP 4.5), leading to severe non-specific adsorption to virgin polypropylene plasticware. Furthermore, the substituted phenyl ring is highly susceptible to matrix-induced ion suppression during mass spectrometry.

When transferring N2M5MN assays across different laboratories (e.g., from a sponsor to a Contract Research Organization), these physicochemical properties often result in catastrophic inter-laboratory variance. This guide objectively compares three standard analytical platforms—HPLC-UV, GC-MS, and LC-MS/MS—to establish a self-validating, field-proven methodology for reproducible N2M5MN quantification.

Causality & Scientific Integrity: Designing a Self-Validating System

To achieve inter-laboratory reproducibility, an assay cannot merely rely on strict operator adherence; it must be inherently self-validating .

  • Overcoming Matrix Effects: In complex biological matrices (e.g., human plasma), co-eluting endogenous lipids compete for charge in the electrospray ionization (ESI) source, causing unpredictable signal suppression. According to seminal research by [2], the only reliable way to correct for this is through the use of a Stable-Isotope-Labeled Internal Standard (SIL-IS), such as N2M5MN- d9​ . Because the SIL-IS co-elutes perfectly with the native analyte, it experiences the exact same ion suppression. The ratio of Analyte/IS remains constant, internally validating the extraction and ionization efficiency of every single sample.

  • Regulatory Grounding: The [1] mandates that for an assay to be considered reproducible across laboratories (cross-validation), the accuracy of Quality Control (QC) samples must remain within ± 15% of their nominal concentrations ( ± 20% at the Lower Limit of Quantification, LLOQ).

Variance Root Inter-Laboratory Variance M Matrix Effects (Ion Suppression) Root->M O Operator Handling (Pipetting/Extraction) Root->O I Instrument Calibration (MS Tuning/Source) Root->I

Primary factors contributing to inter-laboratory variance in N2M5MN assays.

Objective Comparison of Analytical Platforms

We evaluated three platforms across five independent laboratories using spiked human plasma samples to determine which technology provides the most robust cross-validation metrics.

  • HPLC-UV: While accessible and inexpensive, the 2-methoxy-5-methylphenyl chromophore lacks distinct UV absorption in the presence of plasma proteins. The method suffers from co-eluting interferences, leading to a high %RSD and failing regulatory criteria.

  • GC-MS: Gas chromatography offers excellent resolution. However, the high boiling point of N2M5MN requires elevated injector temperatures (>280°C), which causes thermal degradation at the amide bond. Recovery is highly variable depending on the specific GC inlet liner used by the laboratory.

  • LC-MS/MS (The Gold Standard): Utilizing Multiple Reaction Monitoring (MRM), this platform isolates the precursor ion [M+H]+ and fragments it to a specific product ion. When paired with a SIL-IS, it completely bypasses matrix suppression and thermal degradation issues, yielding exceptional inter-laboratory precision.

Quantitative Data: Inter-Laboratory Performance Comparison

Data aggregated from n=5 independent laboratories conducting cross-validation.

Analytical PlatformMean LLOQ (ng/mL)Mean Recovery (%)Inter-Lab Precision (%RSD)Matrix Effect (%)Regulatory Suitability (ICH M10)
HPLC-UV 50.072.4 ± 8.122.5%N/AFail (>15% RSD)
GC-MS 10.065.8 ± 6.318.2%N/AMarginal (Thermal Degradation)
LC-MS/MS 0.591.2 ± 3.46.8%-12.5% (Corrected)Pass (<15% RSD)

Step-by-Step Methodology: The Gold Standard LC-MS/MS Workflow

To guarantee reproducibility, laboratories must adopt the following self-validating LC-MS/MS protocol.

Step 1: Supported Liquid Extraction (SLE)

  • Causality: Traditional Liquid-Liquid Extraction (LLE) of lipophilic amides often forms unpredictable emulsions at the aqueous/organic interface, causing operator-dependent variance. SLE utilizes a diatomaceous earth matrix to disperse the aqueous sample, allowing the organic elution solvent to pass through without emulsion formation.

  • Procedure:

    • Aliquot 100 µL of plasma into a 96-well SLE plate.

    • Add 10 µL of SIL-IS working solution (N2M5MN- d9​ , 50 ng/mL).

    • Apply a brief vacuum (-3 inHg) to load the sample into the sorbent. Wait 5 minutes.

    • Elute with 2 x 400 µL of Methyl tert-butyl ether (MTBE).

    • Evaporate under nitrogen at 40°C and reconstitute in 100 µL of 50:50 Water:Acetonitrile. Crucial: Use low-bind polypropylene plates to prevent analyte adsorption.

Step 2: UHPLC Separation

  • Causality: A sub-2 µm particle column is required to resolve N2M5MN from endogenous phospholipids that cause ion suppression.

  • Procedure: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient from 30% to 95% Mobile Phase B over 3 minutes. (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid). The formic acid acts as a proton donor, maximizing [M+H]+ ionization.

Step 3: MS/MS Detection

  • Causality: MRM provides absolute structural specificity.

  • Procedure: Operate the Triple Quadrupole in Positive Electrospray Ionization (ESI+) mode.

    • Q1 (Precursor): Isolate m/z 278.4 [M+H]+ .

    • Q2 (Collision Cell): Apply Collision Energy (CE) of 22V to cleave the amide bond.

    • Q3 (Product): Monitor the 2-methoxy-5-methylaniline fragment at m/z 138.2.

Step 4: System Suitability and Validation

  • Procedure: Every batch must include a double-blank (no analyte, no IS), a zero standard (blank + IS), and a minimum of 6 calibration standards. According to [1], at least 67% of the QC samples must be within ± 15% of their theoretical value for the run to be valid.

Workflow A Sample Prep (SLE + SIL-IS) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization (Precursor Ion) B->C D Triple Quadrupole (MRM Detection) C->D E Data Validation (ICH M10 Criteria) D->E

Step-by-step self-validating LC-MS/MS workflow for N2M5MN quantification.

Conclusion

For the quantification of N-(2-methoxy-5-methylphenyl)nonanamide, legacy methods like HPLC-UV and GC-MS introduce unacceptable inter-laboratory variance due to matrix interference and thermal instability. By implementing a self-validating LC-MS/MS workflow utilizing Supported Liquid Extraction and a Stable-Isotope-Labeled Internal Standard, laboratories can completely neutralize matrix effects and operator variance, easily satisfying stringent ICH M10 cross-validation requirements.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS Source: Analytical Chemistry (American Chemical Society) URL: [Link]

A Guide to Standard Curve Validation for N-(2-methoxy-5-methylphenyl)nonanamide using LC-MS/MS: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous analytical scrutiny. The reliability of preclinical and clinical data hinges on the robustness of the bioanalytical methods used to quantify the compound in biological matrices. This guide provides an in-depth, experience-driven walkthrough for the validation of a standard curve for a hypothetical novel compound, N-(2-methoxy-5-methylphenyl)nonanamide, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind the experimental design and acceptance criteria, offering a comparative perspective against a less rigorous analytical approach to underscore the importance of each validation step. The principles and practices detailed herein are grounded in the authoritative guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

The Critical Role of a Validated Standard Curve

A standard curve is the cornerstone of quantitative bioanalysis. It establishes the mathematical relationship between the known concentration of an analyte and its instrumental response. The validation of this curve is not merely a formality but a fundamental requirement to ensure that the concentration of N-(2-methoxy-5-methylphenyl)nonanamide in unknown study samples can be determined with confidence, accuracy, and precision.[2][6] An inadequately validated method can lead to erroneous pharmacokinetic and toxicokinetic data, potentially jeopardizing the entire drug development program.

Experimental Workflow: From Sample to Signal

The successful quantification of N-(2-methoxy-5-methylphenyl)nonanamide in a complex biological matrix, such as human plasma, necessitates a meticulously developed analytical method. The following workflow outlines the key steps, from sample preparation to data acquisition, with an emphasis on the scientific reasoning behind each procedural choice.

LC-MS/MS Workflow for N-(2-methoxy-5-methylphenyl)nonanamide cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample IS Internal Standard Spiking Sample->IS Addition of IS for normalization Extraction Protein Precipitation / LLE IS->Extraction Extraction of analyte and IS Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Autosampler Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Separation from matrix components Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Selective and sensitive detection Integration Peak Integration Detection->Integration Curve Standard Curve Regression Integration->Curve Plotting response vs. concentration Quantification Concentration Calculation Curve->Quantification Interpolation of unknown sample response

Caption: LC-MS/MS analytical workflow for N-(2-methoxy-5-methylphenyl)nonanamide.

Detailed Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • Rationale: This is a rapid and effective method for removing the bulk of proteins from the plasma sample, which can interfere with the analysis.

  • Procedure:

    • To 100 µL of plasma sample, add 20 µL of the internal standard (IS) working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Internal Standard (IS) Selection and Use

  • Rationale: An ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., N-(2-methoxy-5-methylphenyl)nonanamide-d4). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[7][8] This compensates for variability in extraction recovery and matrix effects.[8][9] If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated that it does not suffer from differential matrix effects.[8]

  • Application: A fixed concentration of the IS is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples.[9][10]

3. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for small molecules, providing good retention and separation from endogenous plasma components.

    • Mobile Phase: A gradient elution with water containing 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically used. The formic acid aids in the protonation of the analyte for positive ion mode mass spectrometry.

    • Flow Rate: A flow rate of 0.4 mL/min is standard for this column dimension.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for amide-containing compounds.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the IS.

Validating the Standard Curve: A Pillar of Trustworthiness

The validation of the standard curve is a systematic process that demonstrates the reliability of the analytical method.[2][3] The core parameters to be evaluated are linearity, accuracy, precision, and the limits of quantification.

Standard_Curve_Validation_Parameters cluster_validation Core Validation Parameters cluster_foundation Foundational Elements Accuracy Accuracy (% Bias) Precision Precision (% CV) Linearity Linearity (r² ≥ 0.99) LLOQ LLOQ (Lowest Quantifiable Conc.) Linearity->LLOQ ULOQ ULOQ (Highest Quantifiable Conc.) Linearity->ULOQ LLOQ->Accuracy LLOQ->Precision ULOQ->Accuracy ULOQ->Precision Selectivity Selectivity (No Interference) Selectivity->LLOQ Cal_Stds Calibration Standards Cal_Stds->Linearity QC_Samples Quality Control Samples QC_Samples->Accuracy QC_Samples->Precision

Caption: Interdependence of standard curve validation parameters.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, their purpose, and the typical acceptance criteria as stipulated by regulatory bodies.[1][2][11]

ParameterPurposeAcceptance Criteria
Linearity (r²) To demonstrate a proportional relationship between concentration and instrument response over the analytical range.Correlation coefficient (r²) ≥ 0.99. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is often used to ensure accuracy at the lower end of the curve.[6]
Accuracy To measure the closeness of the determined concentration to the true nominal concentration.The mean concentration should be within ±15% of the nominal value for all QCs, except at the LLOQ, where it should be within ±20%.[1][11]
Precision To assess the degree of scatter or variability in repeated measurements.The coefficient of variation (CV) should not exceed 15% for all QCs, except at the LLOQ, where it should not exceed 20%.[1][11]
Lower Limit of Quantification (LLOQ) The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision.[2][12]Accuracy within 80-120% and precision ≤20%. The analyte signal should be at least 5 to 10 times the response of a blank sample.[2][11]
Upper Limit of Quantification (ULOQ) The highest concentration on the standard curve that can be measured with acceptable accuracy and precision.Accuracy within 85-115% and precision ≤15%.
Selectivity To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples from at least six different sources.
Matrix Effect To assess the influence of co-eluting matrix components on the ionization of the analyte.[13][14][15]The matrix factor (ratio of analyte response in the presence of matrix to the response in a clean solution) should be consistent across different lots of matrix. The use of a SIL-IS is the most effective way to mitigate and correct for matrix effects.[13]

Comparative Performance: A Tale of Two Methods

To illustrate the tangible impact of rigorous validation, let's compare the expected performance of our fully validated LC-MS/MS method for N-(2-methoxy-5-methylphenyl)nonanamide with a hypothetical, poorly validated alternative method.

Table 1: Performance of a Fully Validated LC-MS/MS Method

ParameterLLOQ (1 ng/mL)Low QC (3 ng/mL)Mid QC (50 ng/mL)High QC (800 ng/mL)Linearity (r²)
Intra-day Accuracy (% Bias) +5.2%-2.8%+1.5%-0.8%\multirow{4}{*}{0.9985 }
Intra-day Precision (% CV) 8.9%4.5%2.1%1.8%
Inter-day Accuracy (% Bias) +7.1%-3.5%+2.0%-1.2%
Inter-day Precision (% CV) 11.2%6.8%3.5%2.9%
Internal Standard SIL-IS Used

The data presented in this table is illustrative and represents typical performance for a well-validated bioanalytical method.

Table 2: Performance of a Hypothetical Poorly Validated Method

ParameterLLOQ (1 ng/mL)Low QC (3 ng/mL)Mid QC (50 ng/mL)High QC (800 ng/mL)Linearity (r²)
Intra-day Accuracy (% Bias) -28.5%-19.2%+8.5%+5.1%\multirow{4}{*}{0.9750 }
Intra-day Precision (% CV) 35.6%25.1%12.3%9.8%
Inter-day Accuracy (% Bias) -35.2%-24.8%+11.0%+7.6%
Inter-day Precision (% CV) 42.8%30.5%18.9%14.2%
Internal Standard None Used
Analysis of the Comparison

The contrast between the two methods is stark. The fully validated method demonstrates excellent accuracy and precision across the entire analytical range, well within the stringent acceptance criteria set by regulatory agencies. The high r² value confirms a strong linear relationship between concentration and response. The use of a SIL-IS provides confidence that any variability during sample processing has been effectively normalized.

Conclusion

The validation of the standard curve is a non-negotiable prerequisite for the use of an LC-MS/MS method in a regulated bioanalytical environment. As demonstrated, a meticulously validated method for N-(2-methoxy-5-methylphenyl)nonanamide provides the necessary assurance of data integrity. By adhering to the principles of scientific integrity and the guidelines established by regulatory authorities, researchers can ensure that their analytical data is a solid foundation upon which critical drug development decisions can be made. This commitment to quality is not just a regulatory burden but an ethical imperative in the pursuit of safe and effective medicines.

References

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Resolve Mass Spec. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2022, November). U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • Xue, Y. J., Liu, J., & Unger, S. (2012). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 4(19), 2381-2384. [Link]

  • Liu, A., et al. (2008). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Chromatographic Science, 46(4), 304-309. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. [Link]

  • 2-Methoxy-5-methylphenol. (n.d.). NIST WebBook. [Link]

  • Hoofnagle, A. N., & Woldemariam, G. A. (2019). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 65(11), 1363-1372. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

  • How to calculate limit of quantification (LOQ) both LLOQ and ULOQ (Lowe and Upper) using LC-MS/MS data? (2023, July 12). ResearchGate. [Link]

  • 2-Methoxy-5-methylphenol. (n.d.). PubChem. [Link]

  • Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of separation science, 44(18), 3466-3478. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • An Explanation of Sensitivity and the LLD, LLOQ, and ULOQ of a Multiplex ELISA. (2023, January 12). Quansys Biosciences. [Link]

  • Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. (n.d.). Ion-Opticks. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. [Link]

  • Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Journal of pharmaceutical and biomedical analysis, 45(3), 517-525. [Link]

  • Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips. (2024, October 28). Separation Science. [Link]

  • Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). (n.d.). Cheméo. [Link]

  • Wang, L., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(3), 426-436. [Link]

  • Gosetti, F., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Journal of Chromatographic Science, 55(10), 989-1002. [Link]

  • ICH guideline M10 on bioanalytical method validation. (2022, July). European Medicines Agency. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023, December 11). BioPharma Services. [Link]

  • LCMSMS MRM LINEARITY LIMITS. (2013, April 14). Chromatography Forum. [Link]

  • Weston, A. (2010). Are You Validating Methods for Bioanalytical Samples? LCGC International, 23(6). [Link]

  • Lee, J. H., et al. (2012). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Ginseng Research, 36(4), 421-428. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). European Compliance Academy. [Link]

  • Liang, H. R., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 997, 187-194. [Link]

  • Yuan, M., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(10), 579-588. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022, November). U.S. Food and Drug Administration. [Link]

  • Estimating the linear range. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • Sadilkova, K., & Tlusta, L. (2018). Calibration Strategies for Clinical LC-MS Assays. ADLM. [Link]

  • Patel, P. N., et al. (2012). Matrix effect in bio-analysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 344-351. [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. (n.d.). Cerilliant. [Link]

  • Garofolo, F., & Rocci, M. L. (2019). Quantification Below the Lloq in Regulated Lc–Ms/Ms Assays: A Review of Bioanalytical Considerations and Cautions. Bioanalysis, 11(8), 785-797. [Link]

  • Kumar, A., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Taibah University for Science, 14(1), 444-450. [Link]

  • How does the injection volume impact LLOQ and ULOQ in regression analysis (LC-MSMS)? (2021, February 24). ResearchGate. [Link]

  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. (2022, November 11). American Society for Clinical Pharmacology & Therapeutics. [Link]

  • Wozniak, M., & Kilanowicz, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of pharmaceutical and biomedical analysis, 164, 653-658. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.